molecular formula C20H16N4S B2565503 4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1321831-23-5

4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2565503
CAS RN: 1321831-23-5
M. Wt: 344.44
InChI Key: UXZYUWZEJLBNJG-JXMROGBWSA-N
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Description

“4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of bioisosteres of purines that possess a wide variety of pharmacological activities, including antitumor and antimicrobial properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been described in the literature. For instance, 7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized via acid-mediated nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines . Another method involves the reaction of 4-imino-1-methyl-5-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-6-thione with unsaturated alkyl halides .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrazolo[3,4-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been used in various chemical reactions. For example, they have been used in the synthesis of novel CDK2 inhibitors . They have also been used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives .

Scientific Research Applications

Therapeutic Potential

Heterocyclic compounds like pyrimidines offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have confirmed their immense significance in the pathophysiology of diseases .

Anticancer Activity

Pyrimidine and its derivatives have been described with a wide range of biological potential including anticancer . They can inhibit cell growth and differentiation by increasing histone and non-histone acetylation levels in tumor cells, and further promote apoptosis .

Antiviral Activity

Pyrimidine derivatives also exhibit antiviral properties . They can interfere with the replication of the virus, thereby inhibiting its spread.

Antimicrobial Activity

Pyrimidine derivatives have shown promising antimicrobial activity against bacterial and fungal strains . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-inflammatory and Analgesic Activity

Pyrimidine derivatives have demonstrated anti-inflammatory and analgesic activities . This suggests their potential use in the treatment of conditions associated with inflammation and pain.

Antioxidant Activity

These compounds have also shown antioxidant activity , which means they can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.

Antimalarial Activity

Pyrimidine derivatives have exhibited antimalarial properties . This opens up possibilities for their use in the development of new antimalarial drugs.

HDAC and Mnk Inhibitory Activity

Some pyrimidine derivatives have shown good inhibitory activity against HDAC and Mnk, which play important roles in translating multiple oncogenic signaling pathways during oncogenesis . This suggests their potential use in the treatment of cancer.

Mechanism of Action

While the specific mechanism of action for “4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is not mentioned in the retrieved papers, pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also shown anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . This represents a promising direction for future research.

properties

IUPAC Name

1-phenyl-4-[(E)-3-phenylprop-2-enyl]sulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4S/c1-3-8-16(9-4-1)10-7-13-25-20-18-14-23-24(19(18)21-15-22-20)17-11-5-2-6-12-17/h1-12,14-15H,13H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZYUWZEJLBNJG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

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